molecular formula C7H13NO3 B2395151 N-alpha-Formyl-D-leucine CAS No. 44978-39-4

N-alpha-Formyl-D-leucine

Cat. No.: B2395151
CAS No.: 44978-39-4
M. Wt: 159.185
InChI Key: HFBHOAHFRNLZGN-ZCFIWIBFSA-N
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Description

N-alpha-Formyl-D-leucine is an organic compound with the molecular formula C7H13NO3. It is a white to pale yellow crystalline solid that is soluble in water and ethanol . This compound is a derivative of the amino acid leucine, with a formyl group attached to the alpha-amino group.

Preparation Methods

N-alpha-Formyl-D-leucine can be synthesized through formylation reactions. One common synthetic route involves reacting leucine with formic anhydride under basic conditions . This method is efficient and widely used in laboratory settings. Industrial production methods may vary, but they generally follow similar principles of formylation reactions to achieve high yields and purity.

Chemical Reactions Analysis

N-alpha-Formyl-D-leucine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an amino group.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-alpha-Formyl-D-leucine has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of peptides and other organic compounds.

    Biology: This compound is studied for its role in protein synthesis and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular signaling pathways.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

N-alpha-Formyl-D-leucine can be compared with other similar compounds, such as:

    N-formyl-L-leucine: Similar in structure but differs in the stereochemistry of the leucine residue.

    N-acetyl-D-leucine: Contains an acetyl group instead of a formyl group.

    N-formyl-D-valine: Similar formylated amino acid but with a valine residue instead of leucine.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the formyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2R)-2-formamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBHOAHFRNLZGN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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